

Application Note: Methodology for Dissolving PPADS for Cell Culture Experiments

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Compound of Interest

Compound Name: 4-(2-(4-Formyl-5-hydroxy-6-methyl-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid

Cat. No.: B183617

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used non-selective antagonist for P2 purinergic receptors.[1][2] It plays a crucial role in studying purinergic signaling by blocking the activity of various P2X and P2Y receptor subtypes, which are involved in numerous physiological processes.[1][3] Proper preparation of PPADS solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization, handling, and storage of PPADS tetrasodium salt for research applications.

Properties of PPADS Tetrasodium Salt

Quantitative and handling information for PPADS is summarized below. This data is essential for accurate preparation of stock solutions and for understanding the stability of the compound.

Property	Data	Source(s)
Molecular Formula	$C_{14}H_{10}N_3Na_4O_{12}PS_2$	[4]
Molecular Weight	599.3 g/mol	[4][5]
Appearance	Solid	[4]
Solubility	Soluble in water up to 100 mM	[1][4][5][6]
Shipped At	Ambient Temperature	[1][4]
Storage (Solid)	-20°C, under desiccating conditions	[4][6]
Storage (Solution)	-20°C for up to one month	[1][7]
Stability	Prepare fresh solutions for use if possible.	[1][7]

Experimental Protocol: Preparation of PPADS Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of PPADS in water.

3.1 Materials and Equipment

- PPADS tetrasodium salt powder
- Sterile, nuclease-free water
- Sterile conical tubes (e.g., 1.5 mL, 15 mL)
- Calibrated analytical balance
- Vortex mixer
- Sterile filter (0.22 µm) and syringe
- Pipettes and sterile tips

- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2 Procedure for Preparing 100 mM Stock Solution

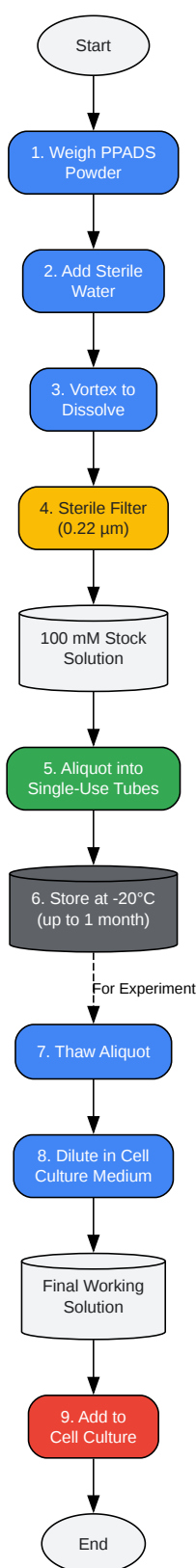
- Preparation: Work in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the solution for cell culture use.
- Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of PPADS powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 59.93 mg of PPADS (based on a molecular weight of 599.3 g/mol).
- Solubilization: Add the appropriate volume of sterile, nuclease-free water to the tube. For the example above, add 1 mL of water.
- Mixing: Close the tube tightly and vortex thoroughly until the PPADS is completely dissolved. The solution should be clear.
- Sterilization: To ensure the solution is sterile for cell culture, filter it through a 0.22 μm syringe filter into a new sterile tube.
- Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Label each aliquot clearly with the compound name, concentration, and preparation date. Store the aliquots at -20°C for up to one month.[\[1\]](#)[\[7\]](#)

3.3 Preparation of Working Solution

- Thawing: Thaw a single aliquot of the 100 mM PPADS stock solution at room temperature.
- Dilution: Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare 1 mL of a 100 μM working solution, add 1 μL of the 100 mM stock solution to 999 μL of cell culture medium.
- Mixing: Gently mix the working solution by pipetting up and down.
- Application: The PPADS working solution is now ready to be added to your cell culture experiments. Ensure the final concentration of any solvent is compatible with your cell line and does not exceed cytotoxic levels.

Visualized Experimental Workflow

The following diagram illustrates the key steps for preparing PPADS solutions for cell culture applications.



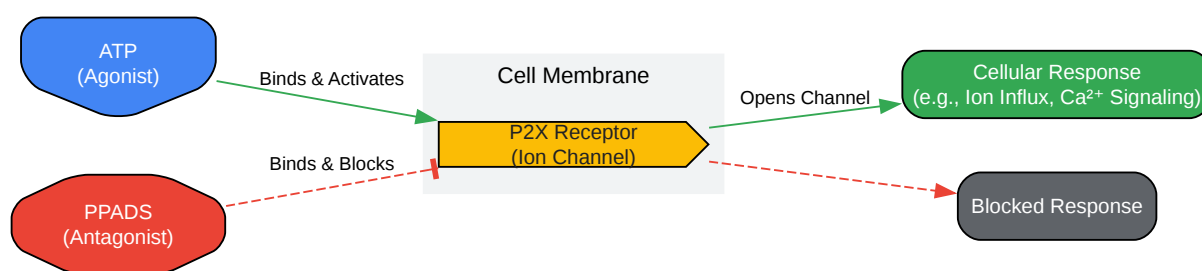
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Caption: Workflow for PPADS solution preparation.

Mechanism of Action: P2 Receptor Antagonism

PPADS functions as a non-selective antagonist at P2 purinergic receptors, which are cell-surface receptors activated by extracellular nucleotides like ATP.[1] Specifically, it blocks several subtypes of both the ionotropic P2X receptors (e.g., P2X₁, P2X₂, P2X₃, P2X₅) and the G-protein coupled P2Y receptors.[1] By binding to these receptors, PPADS prevents the endogenous ligand (ATP) from activating downstream signaling cascades, thereby inhibiting the cellular response.

The diagram below provides a simplified illustration of how PPADS antagonizes P2X receptor signaling.



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Caption: Antagonistic action of PPADS on P2X receptors.

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